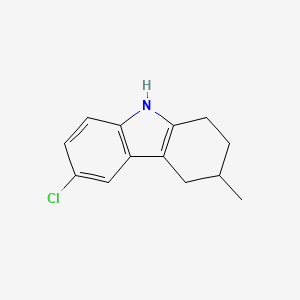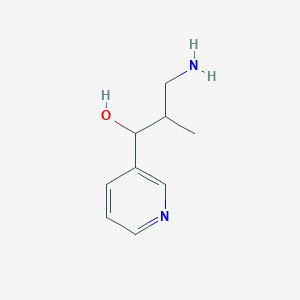
1,2-Dichloro-4-(3-chloropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(3-chloropropyl)benzene: is an organic compound with the molecular formula C9H9Cl3 . It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 1 and 2 positions and a 3-chloropropyl group at the 4 position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(3-chloropropyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzene derivatives under controlled conditions. The reaction conditions, such as temperature and the presence of catalysts, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dichloro-4-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products can include carboxylic acids or ketones.
Reduction Reactions: Products include less chlorinated benzene derivatives.
Applications De Recherche Scientifique
1,2-Dichloro-4-(3-chloropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-(3-chloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
1,2-Dichlorobenzene: Similar in structure but lacks the 3-chloropropyl group.
1,4-Dichlorobenzene: Chlorine atoms are positioned differently on the benzene ring.
1,2,4-Trichlorobenzene: Contains an additional chlorine atom compared to 1,2-Dichloro-4-(3-chloropropyl)benzene.
Uniqueness: this compound is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives .
Propriétés
Formule moléculaire |
C9H9Cl3 |
|---|---|
Poids moléculaire |
223.5 g/mol |
Nom IUPAC |
1,2-dichloro-4-(3-chloropropyl)benzene |
InChI |
InChI=1S/C9H9Cl3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
Clé InChI |
QHZVCUUBIAASQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
methanol](/img/structure/B13191326.png)
![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)

![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)



![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
